



Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester

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Compound of Interest

Compound Name: Boc-N-PEG1-C2-NHS ester

Cat. No.: B15541255

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Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker contains two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for covalent modification of primary amines on biomolecules, such as the lysine residues of proteins, while the Boc group offers a stable protecting group that can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.[3][4] The short polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][6]

These application notes provide detailed information on the storage, handling, and application of **Boc-N-PEG1-C2-NHS ester**, with a focus on its use in bioconjugation and PROTAC synthesis.

Physicochemical Properties and Storage

Proper storage and handling of **Boc-N-PEG1-C2-NHS** ester are critical to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture.



Property	Value	References
Molecular Formula	C14H22N2O7	[7][8]
Molecular Weight	330.33 g/mol	[7][8]
Appearance	White to off-white solid	[7]
Purity	≥97.0%	[7]
Storage (Powder)	-20°C for up to 3 years. Store desiccated.	[7][8][9]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.	[7][8]

Handling Recommendations:

- Equilibrate the vial to room temperature before opening to prevent moisture condensation. [10]
- Handle in a dry environment, for instance, in a chemical fume hood.[11]
- For solvent stocks, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]
- Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions and even in organic solvents if moisture is present.[10]

NHS Ester Reactivity and Hydrolysis

The NHS ester of **Boc-N-PEG1-C2-NHS ester** reacts with primary amines, such as the ϵ -amino group of lysine residues on proteins, to form a stable amide bond. This reaction is pH-dependent.

Condition	Half-life of NHS Ester	References
pH 7.0, 0°C	4 - 5 hours	[12]
pH 8.6, 4°C	10 minutes	[12]



The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[12] [13] A pH of 8.3-8.5 is often recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[13] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[10]

Experimental Protocols General Protocol for Protein Labeling

This protocol describes a general procedure for labeling a protein with **Boc-N-PEG1-C2-NHS** ester.

Materials:

- Boc-N-PEG1-C2-NHS ester
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

- Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).
 [10]
- NHS Ester Solution Preparation: Immediately before use, dissolve Boc-N-PEG1-C2-NHS
 ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10][14]
- Reaction: Add a 5- to 20-fold molar excess of the Boc-N-PEG1-C2-NHS ester solution to the
 protein solution. The final concentration of the organic solvent should be less than 10% to
 avoid protein denaturation.[10][13]



- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[13]
- Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13]

Representative Protocol for PROTAC Synthesis (Solution-Phase)

This protocol outlines a two-step solution-phase synthesis of a PROTAC, where a primary amine-containing E3 ligase ligand is first coupled to **Boc-N-PEG1-C2-NHS ester**, followed by deprotection and coupling to a carboxylic acid-functionalized protein of interest (POI) ligand.

Step 1: Coupling of E3 Ligase Ligand to Boc-N-PEG1-C2-NHS Ester

Materials:

- Boc-N-PEG1-C2-NHS ester
- E3 ligase ligand with a primary amine
- Anhydrous DMF or DCM
- Base (e.g., DIPEA or TEA)
- Reaction monitoring tools (LC-MS or TLC)

Procedure:

- Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.
- Add 1.0-1.2 equivalents of **Boc-N-PEG1-C2-NHS ester** to the solution.
- Add 2-3 equivalents of a non-nucleophilic base like DIPEA.



- Stir the reaction at room temperature for 3-24 hours, monitoring the progress by LC-MS or TLC.[10]
- Upon completion, purify the Boc-protected intermediate using standard organic synthesis workup and column chromatography.

Step 2: Deprotection and Coupling of POI Ligand

Materials:

- Boc-protected E3 ligase-linker intermediate
- Trifluoroacetic acid (TFA)
- DCM
- POI ligand with a carboxylic acid
- Coupling agents (e.g., HATU, HOBt)
- Base (e.g., DIPEA)

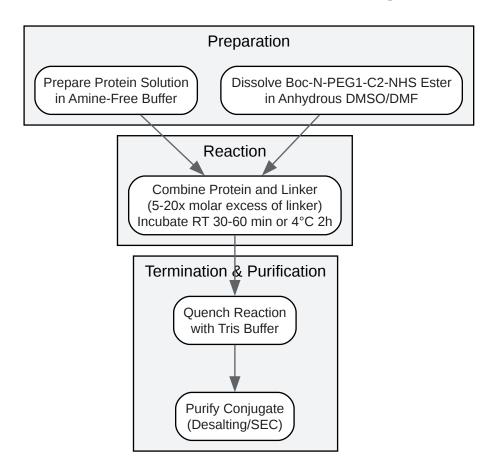
Procedure:

- Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add an excess of TFA (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
- Remove the TFA and solvent under reduced pressure.
- Coupling to POI Ligand: Dissolve the deprotected amine intermediate, the carboxylic acidfunctionalized POI ligand (1.0-1.2 equivalents), and coupling agents like HATU (1.2 equivalents) in anhydrous DMF.
- Add a base such as DIPEA (2-3 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).
- Purify the final PROTAC molecule by preparative HPLC.



Visualizations

Experimental Workflow: Protein Labeling

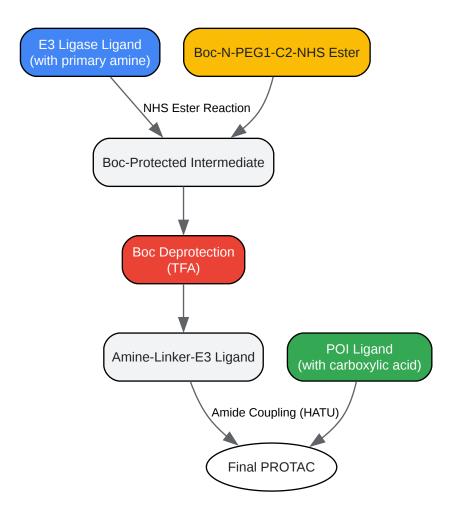


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Caption: Workflow for labeling proteins with **Boc-N-PEG1-C2-NHS ester**.

Logical Relationship: PROTAC Synthesis



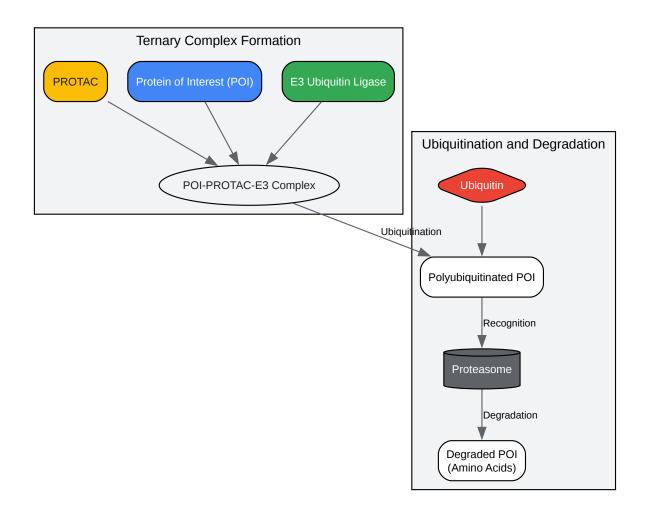


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Caption: Two-step synthesis of a PROTAC using **Boc-N-PEG1-C2-NHS ester**.

Signaling Pathway: PROTAC Mechanism of Action





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Methodological & Application





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